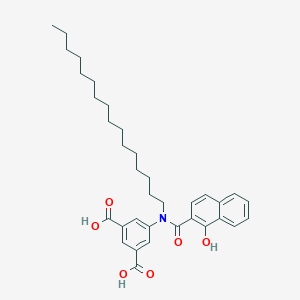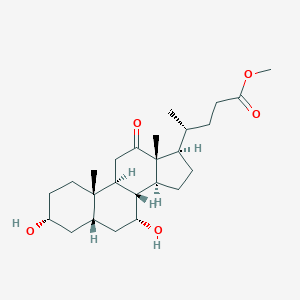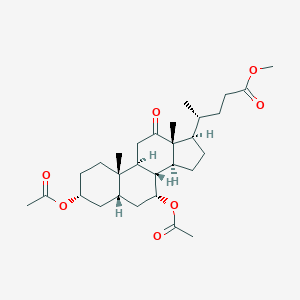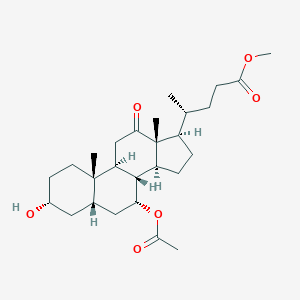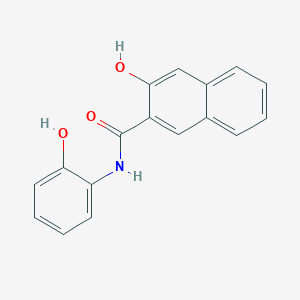
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is a chemical compound that belongs to the class of carboxamides. It is also known as 2-Hydroxy-N-(2-hydroxyphenyl)-3-naphthamide or 2-Hydroxy-N-(2-hydroxyphenyl)naphthalene-3-carboxamide. This compound has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and signaling pathways involved in cell proliferation and inflammation.
Efectos Bioquímicos Y Fisiológicos
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the concentration used and the type of cells being studied.
Direcciones Futuras
There are several future directions for the study of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)-. One of the most significant directions is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Another direction is the study of the mechanisms involved in the anti-inflammatory and neuroprotective effects of this compound. Finally, the use of this compound as a tool for the study of the molecular mechanisms involved in cancer and inflammation is also an area of future research.
Métodos De Síntesis
The synthesis of 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- can be achieved through several methods. One of the most common methods is the reaction of 2-hydroxybenzaldehyde with 2-naphthoyl chloride in the presence of a base. This reaction results in the formation of the intermediate 2-hydroxy-N-(2-naphthoyl)benzamide, which is then treated with a reducing agent to obtain the final product.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- has been studied for its potential applications in various scientific research fields. One of the most significant applications is in the development of drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been studied for its potential applications in the treatment of inflammation, diabetes, and neurodegenerative disorders.
Propiedades
Número CAS |
16215-75-1 |
|---|---|
Nombre del producto |
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-hydroxyphenyl)- |
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-hydroxy-N-(2-hydroxyphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-15-8-4-3-7-14(15)18-17(21)13-9-11-5-1-2-6-12(11)10-16(13)20/h1-10,19-20H,(H,18,21) |
Clave InChI |
NETKVQLBQSBWRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3O)O |
Otros números CAS |
16215-75-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



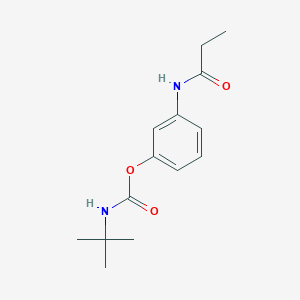
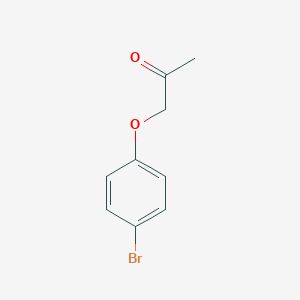
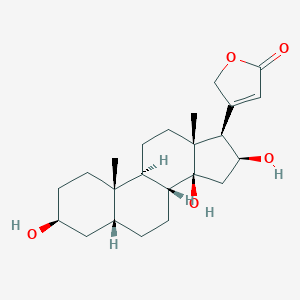
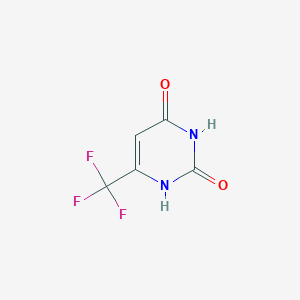
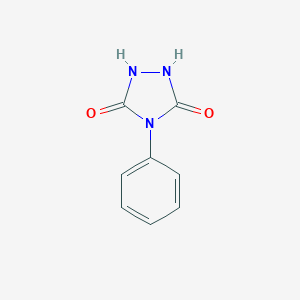
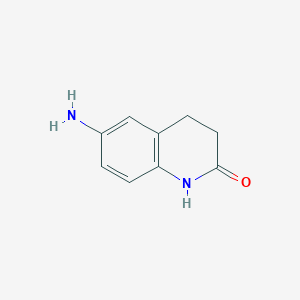
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)


